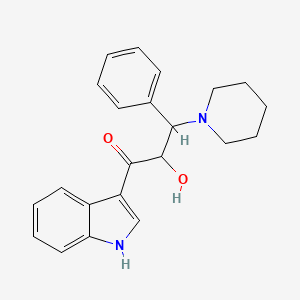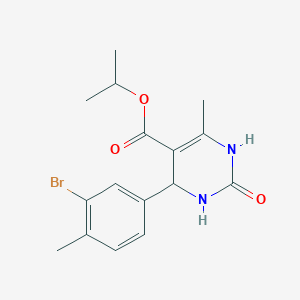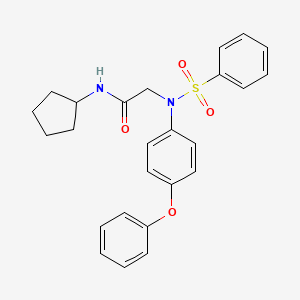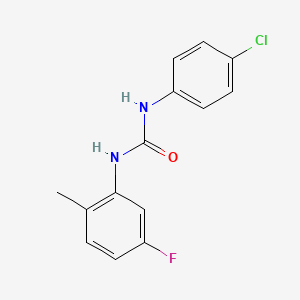
2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one
Descripción general
Descripción
2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one is a complex organic compound that features an indole ring, a phenyl group, and a piperidine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one typically involves multi-step organic reactions. One common method involves the condensation of 3-acetylindole with aromatic aldehydes, followed by further reactions to introduce the piperidine and phenyl groups . The reaction conditions often require the use of strong bases like LDA (Lithium Diisopropylamide) in dry THF (Tetrahydrofuran) to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are less documented, but they likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity while ensuring safety and cost-effectiveness.
Análisis De Reacciones Químicas
Types of Reactions
2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The indole and phenyl rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution reactions could introduce new functional groups onto the indole or phenyl rings.
Aplicaciones Científicas De Investigación
2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one involves its interaction with specific molecular targets and pathways. The indole ring is known to interact with various biological receptors, potentially modulating their activity. The piperidine moiety may also play a role in enhancing the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(1H-indol-3-yl)-2-(1-piperidinyl)-2-thioxoethanone
- 2-[4-[hydroxy(phenyl)methyl]-1-piperidinyl]-1-(1H-indol-3-yl)ethanone
Uniqueness
2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one is unique due to the presence of both the indole and piperidine rings, which confer distinct chemical and biological properties
Propiedades
IUPAC Name |
2-hydroxy-1-(1H-indol-3-yl)-3-phenyl-3-piperidin-1-ylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O2/c25-21(18-15-23-19-12-6-5-11-17(18)19)22(26)20(16-9-3-1-4-10-16)24-13-7-2-8-14-24/h1,3-6,9-12,15,20,22-23,26H,2,7-8,13-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBFEGUFVBIKGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C(C2=CC=CC=C2)C(C(=O)C3=CNC4=CC=CC=C43)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[2-methyl-1-(4-methyl-5-phenacylsulfanyl-1,2,4-triazol-3-yl)propyl]benzamide](/img/structure/B4163198.png)
![2-[2-(2,5-Dioxopyrrolidin-1-yl)oxyethoxy]benzonitrile](/img/structure/B4163207.png)
![1-[2-[2-(2,3-dihydro-1H-inden-5-yloxy)ethoxy]ethyl]benzimidazole;oxalic acid](/img/structure/B4163213.png)
![N-{3-[(4-IODOPHENYL)CARBAMOYL]PHENYL}-5-OXO-4-OXATRICYCLO[4.2.1.0(3),?]NONANE-9-CARBOXAMIDE](/img/structure/B4163220.png)
![5-Chloro-7-[(4-hydroxy-3-iodo-5-methoxyphenyl)-(pyridin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B4163224.png)

![N,N-dimethyl-N'-{3-[3-(trifluoromethyl)phenoxy]propyl}-1,2-ethanediamine hydrochloride](/img/structure/B4163236.png)
![Ethyl 7-[4-(dimethylamino)phenyl]-4-(furan-2-yl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate](/img/structure/B4163239.png)
![2-bromo-N-[1-(4-ethyl-5-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)ethyl]benzamide](/img/structure/B4163254.png)

![5-hydroxy-2-[(2-phenylbutanoyl)amino]benzoic acid](/img/structure/B4163267.png)

![2-(3,5-dimethyl-4-isoxazolyl)-N-{[1-(2-fluorobenzyl)-4-piperidinyl]methyl}-N-(2-methoxyethyl)acetamide](/img/structure/B4163288.png)
![1-[2-(4-Chloro-3-ethylphenoxy)ethyl]benzimidazole;oxalic acid](/img/structure/B4163290.png)
